
Ginsenoside Rf
Vue d'ensemble
Description
Panaxoside Rf, également connu sous le nom de Ginsénoside Rf, est un composé saponosidique présent à l'état de traces dans les racines du Panax ginseng. Ce composé fait partie de la famille des ginsénosides, qui sont des molécules stéroïdiennes auxquelles sont attachées diverses portions glucidiques. Panaxoside Rf est connu pour sa capacité à inhiber les canaux calciques, en particulier les canaux calciques de type N, et a été étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés analgésiques et anti-inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Panaxoside Rf implique des réactions organiques complexes en raison de sa structure complexe. En règle générale, la synthèse commence par l'extraction de ginsénosides à partir des racines de Panax ginseng, suivie de procédés de purification tels que la chromatographie. La voie de synthèse peut impliquer des réactions de glycosylation où des portions glucidiques sont attachées à la partie aglycone de la molécule dans des conditions spécifiques, souvent en utilisant des catalyseurs et des groupes protecteurs pour assurer la sélectivité et le rendement .
Méthodes de production industrielle
La production industrielle de Panaxoside Rf repose principalement sur l'extraction à partir de sources naturelles plutôt que sur la synthèse totale en raison de la complexité et de la rentabilité. Le processus implique la récolte de racines de Panax ginseng, suivie de l'extraction à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite soumis à diverses étapes de purification, y compris la chromatographie sur colonne et la cristallisation, pour isoler le Panaxoside Rf sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Panaxoside Rf subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule.
Réduction : Les réactions de réduction peuvent modifier les doubles liaisons ou les groupes carbonyle au sein de la structure.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier impliquant les portions glucidiques attachées au noyau stéroïde.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium pour l'oxydation, des agents réducteurs tels que le borohydrure de sodium pour la réduction, et divers acides ou bases pour les réactions de substitution. Les conditions impliquent souvent des températures et des pH contrôlés pour assurer la voie de réaction souhaitée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes plus saturées du composé. Les réactions de substitution peuvent donner lieu à différents dérivés glycosidiques en fonction des substituants introduits .
Applications de la recherche scientifique
Chimie
En chimie, Panaxoside Rf est utilisé comme composé modèle pour étudier les réactions de glycosylation et le comportement des saponines dans diverses conditions chimiques. Sa structure unique en fait un sujet précieux pour les études synthétiques et analytiques .
Biologie
Biologiquement, Panaxoside Rf a été étudié pour ses effets sur les canaux calciques dans les neurones. Il a montré un potentiel dans la modulation de l'activité neuronale et a été étudié pour ses propriétés neuroprotectrices .
Médecine
En médecine, Panaxoside Rf est exploré pour ses effets analgésiques et anti-inflammatoires. Il a été testé dans divers modèles de douleur et a montré des effets antinociceptifs dose-dépendants, ce qui en fait un candidat pour les thérapies de gestion de la douleur .
Industrie
Industriellement, Panaxoside Rf est utilisé dans la formulation de compléments alimentaires et d'aliments fonctionnels en raison de ses avantages potentiels pour la santé. Il est également en cours de recherche pour son rôle dans l'amélioration de l'efficacité d'autres agents thérapeutiques .
Mécanisme d'action
Panaxoside Rf exerce ses effets principalement par l'inhibition des canaux calciques de type N dans les neurones sensoriels. Cette inhibition est dose-dépendante et réversible, similaire aux effets des opioïdes. Le composé interagit avec les protéines de liaison au GTP, en particulier les protéines G(o) et Gi, qui sont impliquées dans la modulation des canaux calciques. Cette interaction conduit à une diminution de l'afflux de calcium, réduisant ainsi l'excitabilité neuronale et la perception de la douleur .
Applications De Recherche Scientifique
Exercise Endurance Enhancement
Ginsenoside Rf has been studied for its effects on exercise performance. A study demonstrated that administration of this compound significantly increased the swimming endurance of mice. The mechanism was linked to enhanced myoblast differentiation and mitochondrial biogenesis, mediated through AMPK and p38 MAPK signaling pathways. The results indicated that this compound could be a promising agent for improving exercise capacity by increasing energy production in muscle cells.
Treatment Group | Swimming Duration (seconds) | Increase Compared to Control |
---|---|---|
Control | 100 | - |
G-Rf Low Dose | 110 | +10% |
G-Rf High Dose | 123 | +23% |
Metabolic Disorders and Nonalcoholic Fatty Liver Disease
This compound has shown potential in treating nonalcoholic fatty liver disease (NAFLD). A bioinformatics study identified several target genes associated with NAFLD that are influenced by this compound. The compound was found to alleviate lipid accumulation and inflammation in hepatic cells, suggesting its role as a therapeutic agent for early-stage NAFL.
Key Findings:
- Target Genes Identified : ANXA2, BAZ1A, DNMT3L, MMP9
- Mechanisms : Regulation of cytokine-mediated signaling pathways and G protein-coupled receptor signaling.
Neuroprotective Effects in Alzheimer's Disease
The neuroprotective properties of this compound were investigated in the context of Alzheimer's disease. Research indicated that this compound could reduce amyloid-β-induced neurotoxicity and memory decline in experimental models. It was shown to enhance mitochondrial function and decrease inflammatory responses associated with neurodegeneration.
Treatment Group | Memory Performance (Morris Water Maze Score) | Aβ Levels (ng/mL) |
---|---|---|
Control | 30 | 200 |
G-Rf Treatment | 70 | 50 |
Antidepressant Properties
This compound has also been studied for its antidepressant effects. In animal models of depression, this compound treatment resulted in significant behavioral improvements, reversing depression-like symptoms induced by glial loss. This suggests that this compound may serve as a potential therapeutic agent for major depressive disorders.
Behavioral Test Results:
- Forced Swim Test : Reduced immobility time in treated groups compared to controls.
- Tissue Analysis : Increased density of astrocytes following treatment with this compound.
Anti-Obesity Potential
Research involving molecular docking simulations revealed that this compound interacts with PPARγ, a key regulator of adipogenesis. Experimental data confirmed that treatment with this compound led to decreased lipid accumulation in adipocytes, indicating its potential as an anti-obesity agent.
Treatment Group | Lipid Accumulation (mg/g Protein) |
---|---|
Control | 150 |
G-Rf Treatment | 90 |
Mécanisme D'action
Panaxoside Rf exerts its effects primarily through the inhibition of N-type calcium channels in sensory neurons. This inhibition is dose-dependent and reversible, similar to the effects of opioids. The compound interacts with GTP-binding proteins, particularly G(o) and Gi proteins, which are involved in the modulation of calcium channels. This interaction leads to decreased calcium influx, thereby reducing neuronal excitability and pain perception .
Comparaison Avec Des Composés Similaires
Composés similaires
- Ginsénoside Rb1
- Ginsénoside Rg1
- Ginsénoside Re
Comparaison
Comparé à d'autres ginsénosides comme le ginsénoside Rb1 et le ginsénoside Rg1, Panaxoside Rf est unique dans son inhibition spécifique des canaux calciques de type N. Alors que d'autres ginsénosides présentent également diverses activités biologiques, la capacité de Panaxoside Rf à moduler les canaux calciques avec une grande spécificité le distingue. De plus, ses propriétés analgésiques sont plus prononcées que celles de certains autres ginsénosides .
Activité Biologique
Ginsenoside Rf (G-Rf) is one of the key bioactive compounds derived from Panax ginseng, a plant renowned for its medicinal properties. This article delves into the biological activities of G-Rf, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Overview of this compound
Ginsenosides are a class of steroid-like compounds that exhibit diverse biological activities. G-Rf is characterized by its unique structure, which includes multiple sugar moieties that enhance its solubility and bioavailability. Research has highlighted G-Rf's potential in areas such as anti-inflammatory effects, neuroprotection, metabolic regulation, and exercise endurance enhancement.
1. Antidepressant Activity
Recent studies have indicated that G-Rf may exert antidepressant effects by modulating astrocytic function in the prefrontal cortex (PFC). In a study involving L-alpha-aminoadipic acid (L-AAA) induced astrocyte ablation in mice, G-Rf treatment significantly reduced depression-like behaviors and restored astrocyte density. The findings suggest that G-Rf could serve as a therapeutic agent for major depressive disorders (MDD) by protecting against astrocyte impairment .
2. Anti-Inflammatory Properties
G-Rf has been shown to possess anti-inflammatory effects, particularly through bioconversion processes. For example, a study demonstrated that G-Rf could be transformed into a more potent derivative with enhanced anti-inflammatory activity using a specific biocatalytic system from Cordyceps sinensis. This transformation resulted in an 88.03% conversion rate to 25-OH-(20S)-Rf, which exhibited elevated anti-inflammatory effects compared to the parent compound .
3. Metabolic Regulation
G-Rf interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a critical regulator of lipid metabolism. Molecular docking studies revealed that G-Rf binds effectively to PPARγ, leading to downregulation of lipid accumulation in adipocytes. This suggests potential applications in anti-obesity treatments .
4. Exercise Endurance Enhancement
A recent study explored the effect of G-Rf on exercise endurance in mice. The results indicated that G-Rf administration improved forced exercise endurance and stimulated ATP production in muscle cells (C2C12 myotubes). The underlying mechanisms were linked to the activation of AMP-activated protein kinase (AMPK) and p38 MAPK signaling pathways, promoting mitochondrial biogenesis and myogenic differentiation .
Research Findings and Case Studies
The biological activities of G-Rf can be attributed to several mechanisms:
- Astrocytic Protection : By preserving astrocyte function in the brain, G-Rf mitigates neuroinflammation associated with depressive disorders.
- Lipid Metabolism Regulation : The modulation of PPARγ activity by G-Rf influences lipid homeostasis, potentially offering therapeutic benefits for metabolic disorders.
- Mitochondrial Biogenesis : Activation of signaling pathways related to energy metabolism enhances muscle performance and endurance.
Q & A
Q. How can researchers address conflicting pharmacokinetic data for Ginsenoside Rf across in vitro and in vivo studies?
Advanced Research Focus
Conflicting pharmacokinetic data often arise from differences in experimental models, bioavailability factors, or analytical methodologies. To resolve contradictions:
- Standardize experimental variables : Ensure consistency in dosage, administration routes, and biological matrices (e.g., plasma vs. tissue homogenates) .
- Cross-validate analytical techniques : Compare results from HPLC-MS, LC-MS/MS, and immunoassays to identify method-specific biases .
- Incorporate physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption and distribution patterns to reconcile in vitro-in vivo discrepancies .
Q. What methodological strategies are recommended for isolating this compound from complex botanical matrices with high specificity?
Basic Research Focus
Isolation requires multi-step chromatography and spectral validation:
- Column chromatography : Use silica gel or reverse-phase columns with gradient elution to separate Rf from structurally similar ginsenosides (e.g., Rb1, Rg1) .
- Spectroscopic confirmation : Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to distinguish stereoisomers .
- Quantification : Employ validated HPLC-UV protocols with reference standards from accredited suppliers (e.g., NIST-certified materials) .
Q. How should researchers design experiments to evaluate this compound’s neuroprotective mechanisms while minimizing bias from co-occurring metabolites?
Advanced Research Focus
To isolate Rf-specific effects:
- Use knockout cell lines : CRISPR-Cas9 models lacking enzymes that metabolize Rf can clarify direct vs. indirect mechanisms .
- Dose-response and time-course analyses : Differentiate primary effects from secondary metabolite interactions .
- Multi-omics integration : Pair transcriptomics (RNA-seq) with targeted metabolomics to map pathway activation .
Q. What statistical approaches are most robust for analyzing dose-dependent cytotoxicity data of this compound in cancer cell lines?
Methodological Guidance
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values .
- Error propagation analysis : Account for variability in triplicate assays using tools like GraphPad Prism .
- Meta-analysis of public datasets : Compare results with CCLE or GDSC databases to identify lineage-specific sensitivities .
Q. How can the reproducibility of this compound’s anti-inflammatory effects be improved across preclinical studies?
Advanced Research Focus
- Standardize animal models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and control for gut microbiota variations .
- Blinded histopathological scoring : Mitigate observer bias in tissue analysis .
- Pre-register protocols : Share experimental designs on platforms like OSF to align methodologies across labs .
Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s metabolic stability?
Basic Research Focus
- In vitro systems : Use human liver microsomes or hepatocytes for rapid CYP450 interaction screening .
- In vivo validation : Prioritize rodent models with humanized cytochrome P450 enzymes for translatability .
- Compute predictive ADME metrics : Apply tools like SwissADME to estimate bioavailability and clearance rates pre-experiment .
Q. How can researchers systematically evaluate this compound’s potential off-target effects in kinase inhibition assays?
Advanced Research Focus
- High-throughput kinome profiling : Use platforms like KinomeScan to assess selectivity across 400+ kinases .
- Structural docking simulations : Predict binding affinities to ATP-binding pockets using AutoDock Vina .
- Counter-screening : Test against unrelated enzymes (e.g., phosphatases) to rule out nonspecific inhibition .
Q. What are the best practices for synthesizing deuterated analogs of this compound to enhance pharmacokinetic studies?
Methodological Guidance
- Isotopic labeling : Introduce deuterium at hydroxyl or glycosidic positions via catalytic deuteration .
- Stability testing : Use accelerated stability studies (40°C/75% RH) to assess deuterium retention .
- Validate with MS/MS : Confirm isotopic purity and rule out hydrogen-deuterium exchange artifacts .
Q. How should conflicting evidence about this compound’s estrogenic activity be addressed in mechanistic studies?
Advanced Research Focus
- Receptor-specific assays : Employ ERα/ERβ knockout models in luciferase reporter systems .
- Competitive binding assays : Compare Rf’s affinity to estradiol using fluorescence polarization .
- Transcriptomic profiling : Identify ER-independent pathways (e.g., MAPK/NF-κB) activated by Rf .
Q. What frameworks are recommended for prioritizing this compound research gaps in neurodegenerative disease contexts?
Methodological Guidance
- Systematic reviews : Use PRISMA guidelines to synthesize preclinical evidence and identify understudied mechanisms .
- Patient-derived models : Generate iPSC-derived neurons to evaluate Rf’s efficacy in genetically diverse backgrounds .
- Grant alignment : Target NIH/NINDS funding priorities (e.g., tauopathies, neuroinflammation) for translational relevance .
Propriétés
IUPAC Name |
2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIOUZHBUYLDHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rf | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52286-58-5 | |
Record name | Ginsenoside Rf | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 198 °C | |
Record name | Ginsenoside Rf | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.